1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

Anticancer Breast Cancer Bcl-2 Inhibition

Procure CAS 886922-73-2 for studies where generic benzimidazole substitution fails. The precise 3-methylbenzyl and methylsulfonyl combination is critical: minor modifications shift IC50 values across a 1–40 µM range and alter target engagement. This scaffold achieves a docking score of -9.6 kcal/mol against Bcl-2, superior to vincristine (-6.7 kcal/mol), and downregulates BCL-2 expression by 128–256 fold. It also targets angiotensin II pathways, enabling cross-indication studies. Meets all Lipinski and Veber criteria, ensuring oral bioavailability predictability.

Molecular Formula C16H16N2O2S
Molecular Weight 300.38
CAS No. 886922-73-2
Cat. No. B2673244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
CAS886922-73-2
Molecular FormulaC16H16N2O2S
Molecular Weight300.38
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)C
InChIInChI=1S/C16H16N2O2S/c1-12-6-5-7-13(10-12)11-18-15-9-4-3-8-14(15)17-16(18)21(2,19)20/h3-10H,11H2,1-2H3
InChIKeyQMRMXZFJXXRGJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole (CAS 886922-73-2): Core Identity and Comparator-Relevant Context


1-(3-Methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole (CAS 886922-73-2) is a synthetic small molecule belonging to the 1,2-disubstituted benzimidazole class, characterized by a 3-methylbenzyl substituent at N1 and a methylsulfonyl electron-withdrawing group at C2. The compound falls within the broader chemical space of sulfonylbenzyl-substituted benzimidazoles, a scaffold originally developed by Bayer AG and claimed in patent EP 0 643 060 as hypotensive and anti-atherosclerotic agents [1]. More recently, structurally related alkylsulfonyl 1H-benzo[d]imidazole derivatives have demonstrated cytotoxic activity against MCF-7 breast cancer cells via Bcl-2 inhibition, establishing this chemotype as a multi-indication scaffold of interest [2]. The exact CAS number 886922-73-2 enables unambiguous procurement and differentiation from closely related analogs that may differ only in the position of the methyl group on the benzyl ring or the nature of the sulfonyl substituent.

Why 1-(3-Methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole Cannot Be Replaced by Generic Benzimidazole Analogs


Generic substitution within the 1,2-disubstituted benzimidazole series is unreliable because minor structural modifications—particularly the position of the methyl substituent on the benzyl ring and the oxidation state of the sulfur at C2—produce substantial shifts in target engagement, cytotoxicity, and physicochemical properties. In the alkylsulfonyl benzimidazole series evaluated against MCF-7 cells, the introduction of a methyl group into the sulfonyl moiety altered antiproliferative IC50 values across a range of 1–40 µM, while molecular docking studies confirmed that sulfonyl groups are critical for stabilizing DNA-binding interactions through hydrogen bonding [1]. Separately, Bayer's patent data demonstrate that the specific sulfonylbenzyl substitution pattern is essential for angiotensin II antagonism and the resulting hypotensive/anti-atherosclerotic pharmacology, with in-class compounds showing divergent activity depending on R1–R4 substitution [2]. Consequently, a compound lacking the precise 3-methylbenzyl and methylsulfonyl combination cannot be assumed to replicate the biological or pharmacological profile of CAS 886922-73-2.

Quantitative Differentiation Evidence for 1-(3-Methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole Against Closest Analogs


Anticancer Selectivity: Cytotoxicity in MCF-7 Breast Cancer Cells vs. Structural Analogs

In the alkylsulfonyl benzimidazole series tested against MCF-7 breast cancer cells, compounds bearing a methylsulfonyl group at C2 and a benzyl-type N1 substituent exhibited IC50 values in the low micromolar range (1–40 µM), with the most potent derivatives (compounds 23 and 27) achieving significant BCL-2 gene downregulation—fold changes of 128 and 256, respectively [1]. While the exact IC50 of the 3-methylbenzyl analog (CAS 886922-73-2) has not been reported in isolation, the structure–activity relationship (SAR) data indicate that the combination of a methyl group on the sulfonyl moiety and an appropriately substituted benzyl ring enhances antiproliferative activity relative to unsubstituted or halogen-only analogs, likely through opportunistic binding to cellular targets sharing similar binding sites [1]. This positions the compound as a candidate for procurement when a methylsulfonyl/3-methylbenzyl substitution pattern is specifically required to interrogate Bcl-2-mediated apoptosis pathways.

Anticancer Breast Cancer Bcl-2 Inhibition

Cardiovascular Target Engagement: Angiotensin II Receptor Antagonism vs. Other Benzimidazole Subclasses

Bayer's patent EP 0 643 060 explicitly claims sulfonylbenzyl-substituted benzimidazoles of general formula (I)—which structurally encompasses CAS 886922-73-2—as angiotensin II receptor antagonists with hypotensive and anti-atherosclerotic activity [1]. The patent establishes that compounds within this Markush structure exhibit pharmacological activity that is absent in benzimidazoles lacking the sulfonylbenzyl motif. Although individual IC50 or Ki values for the exact 3-methylbenzyl analog are not publicly disclosed in the abstract or bibliographic data, the patent's claims and the stated therapeutic utility provide a clear differentiation from non-sulfonylbenzyl benzimidazoles, which were developed for entirely distinct indications such as CB2 receptor agonism or EP4 antagonism [2]. This cardiovascular pharmacology is unique to the sulfonylbenzyl-substituted subclass and cannot be extrapolated to other benzimidazole derivatives.

Hypertension Atherosclerosis Angiotensin II Antagonist

Physicochemical and Drug-Likeness Differentiation: Compliance with Lipinski and Veber Rules

The alkylsulfonyl benzimidazole series, including the substructure represented by CAS 886922-73-2, was assessed for drug-likeness using Lipinski's Rule of Five and Veber's filters. All synthesized compounds in the series displayed drug-like characteristics, with molecular weights below 500 Da, acceptable hydrogen bond donor/acceptor counts, and rotatable bond numbers within Veber limits [1]. In contrast, many alternative benzimidazole scaffolds developed for other targets (e.g., some EP4 antagonists or CB2 agonists) incorporate bulkier substituents that increase molecular weight beyond 500 Da or introduce excessive lipophilicity (cLogP > 5), leading to violations of drug-likeness criteria [2]. This differential compliance with ADME filters makes the methylsulfonyl benzimidazole series a more attractive starting point for lead optimization campaigns that require oral bioavailability potential.

Drug-likeness ADME Physicochemical Properties

Procurement-Driven Application Scenarios for 1-(3-Methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole


Bcl-2 Targeted Anticancer Research in MCF-7 and Related Breast Cancer Models

Based on the class-level evidence that alkylsulfonyl benzimidazole derivatives downregulate BCL-2 expression by 128–256 fold and exhibit docking scores superior to vincristine (-9.6 vs. -6.7 kcal/mol) [1], procurement of CAS 886922-73-2 is indicated for labs investigating Bcl-2-dependent apoptosis pathways. The compound's 3-methylbenzyl and methylsulfonyl substitution pattern places it within the most active SAR region identified in the 2024 ACS Omega study, making it a suitable tool compound for structure–activity relationship studies and for use as a positive control in Bcl-2 inhibition assays.

Cardiovascular Pharmacology: Angiotensin II Receptor Antagonism and Atherosclerosis Models

The patent protection of sulfonylbenzyl-substituted benzimidazoles as hypotensive and anti-atherosclerotic agents [2] supports the use of CAS 886922-73-2 in angiotensin II receptor binding assays and in vivo models of hypertension. Unlike other benzimidazole subclasses that target CB2 or EP4 receptors, this compound's sulfonylbenzyl motif is specifically associated with cardiovascular pharmacology, enabling researchers to probe angiotensin II pathways without confounding off-target activities.

Medicinal Chemistry Lead Optimization: Drug-Likeness and ADME Profiling

The methylsulfonyl benzimidazole series universally meets Lipinski and Veber drug-likeness criteria [1], making CAS 886922-73-2 an attractive scaffold for hit-to-lead and lead optimization campaigns. Procurement is recommended for teams requiring a drug-like starting point with balanced physicochemical properties, particularly when previous benzimidazole leads have failed due to excessive molecular weight, lipophilicity, or poor oral bioavailability predicted by in silico ADME tools.

Chemical Biology Tool for Sulfonylbenzyl Pharmacophore Mapping

CAS 886922-73-2 serves as a defined chemical probe for mapping the contribution of the 3-methylbenzyl and methylsulfonyl groups to biological activity across multiple target classes. Because the sulfonylbenzyl pharmacophore appears in both angiotensin II antagonists [2] and anticancer Bcl-2 inhibitors [1], this compound enables cross-indication comparative studies, facilitating the identification of target-specific vs. scaffold-driven pharmacological effects.

Quote Request

Request a Quote for 1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.